molecular formula C11H12O5 B7854232 4-(1-Carboxypropoxy)benzoic acid

4-(1-Carboxypropoxy)benzoic acid

Cat. No.: B7854232
M. Wt: 224.21 g/mol
InChI Key: IKRCKEUYLJBWHG-UHFFFAOYSA-N
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Description

4-(1-Carboxypropoxy)benzoic acid is a benzoic acid derivative with a carboxypropoxy substituent at the para position. Its structure comprises a benzoic acid backbone (C₇H₆O₂) modified by an ether-linked propoxy chain terminating in a carboxylic acid group (-OCH₂CH₂CH₂COOH).

Properties

IUPAC Name

4-(1-carboxypropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-9(11(14)15)16-8-5-3-7(4-6-8)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRCKEUYLJBWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-carboxypropoxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 1-carboxypropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Carboxypropoxy)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitric acid, and amines.

Major Products Formed:

  • Oxidation Products: Derivatives with additional carboxyl groups or other oxidized functional groups.

  • Reduction Products: Alcohols or other reduced derivatives.

  • Substitution Products: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(1-Carboxypropoxy)benzoic acid has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of carboxypropoxy groups on biological systems.

  • Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 4-(1-carboxypropoxy)benzoic acid exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-(1-Carboxypropoxy)benzoic acid with key analogs from the literature:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications
This compound -OCH₂CH₂CH₂COOH C₁₁H₁₂O₅ 224.21 Etherification of 4-hydroxybenzoic acid derivatives (hypothetical, based on ) Pharmaceutical linkers, polymer monomers
4-(4-Pentenyloxy)benzoic acid -O(CH₂)₃CH=CH₂ C₁₂H₁₄O₃ 206.24 K₂CO₃/Al₂O₃-catalyzed etherification (4 h, high yield) Liquid crystal precursors
4-(Propionyloxy)benzoic acid -OCOCH₂CH₃ C₁₀H₁₀O₄ 194.18 Esterification with propionic acid Chemical intermediates
p-Hydroxybenzoic acid -OH C₇H₆O₃ 138.12 Natural extraction or direct synthesis Preservatives, cosmetics
Caffeic acid -CH=CHCOOH (3,4-dihydroxy) C₉H₈O₄ 180.16 Plant extraction or enzymatic synthesis Antioxidants, supplements

Key Findings from Comparative Studies

Synthetic Efficiency :

  • The use of K₂CO₃ supported on alumina (as in 4-(4-Pentenyloxy)benzoic acid synthesis) reduces reaction times to 4 hours compared to traditional methods requiring 12–48 hours . This catalyst system could hypothetically improve the synthesis of this compound.
  • Ester derivatives (e.g., 4-(propionyloxy)benzoic acid) are more prone to hydrolysis than ether-linked analogs, limiting their stability in aqueous environments .

Physicochemical Properties: Solubility: The additional carboxylic acid group in this compound enhances water solubility at basic pH compared to non-carboxylated analogs like 4-(4-Pentenyloxy)benzoic acid. Thermal Stability: Long-chain derivatives (e.g., 4-[(4-propenoyloxy)undecyloxy]benzoic acid) exhibit higher melting points (~150–200°C) due to van der Waals interactions, whereas shorter-chain analogs like p-hydroxybenzoic acid melt at ~213°C .

Applications: Pharmaceuticals: p-Hydroxybenzoic acid is widely used as a preservative, while caffeic acid’s antioxidant properties make it valuable in nutraceuticals . The carboxylic acid terminus in this compound could enable covalent conjugation with drug molecules for targeted delivery. Materials Science: Alkenyloxy derivatives (e.g., 4-(4-Pentenyloxy)benzoic acid) are precursors for liquid crystals, whereas long-chain analogs (e.g., 4-[(4-propenoyloxy)undecyloxy]benzoic acid) are used in polymer synthesis .

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